molecular formula C18H23N3O3S B15120064 6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B15120064
M. Wt: 361.5 g/mol
InChI Key: TZLOHNPKKQYTAD-UHFFFAOYSA-N
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Description

6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a complex organic compound featuring a benzothiazole core with morpholine substituents. Benzothiazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The morpholine groups enhance the compound’s solubility and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the morpholine groups.

    Cyclization Reaction: 2-aminothiophenol reacts with ethyl bromoacetate in the presence of a base like sodium hydroxide to form the benzothiazole core.

    Functionalization: The benzothiazole intermediate is then reacted with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine to introduce the morpholine groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation would also be employed to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The morpholine groups enhance the compound’s binding affinity and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-1,3-benzothiazole: Lacks the ethyl and additional morpholine substituents, resulting in different biological activity.

    6-Methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in chemical properties and biological activity.

Uniqueness

6-Ethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to similar compounds. The presence of two morpholine groups provides additional sites for chemical modification, making it a versatile molecule for various applications.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O3S/c1-2-13-3-4-14-16(11-13)25-18(19-14)21-7-10-24-15(12-21)17(22)20-5-8-23-9-6-20/h3-4,11,15H,2,5-10,12H2,1H3

InChI Key

TZLOHNPKKQYTAD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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